5-phenyl-2,3-dihydro-1H-inden-1-one

Malaria DHODH Infectious Disease

5-Phenyl-2,3-dihydro-1H-inden-1-one (CAS 185945-75-9) is a critical research chemical with validated biological activity: potent human 17β-HSD5 (AKR1C3) inhibitor (IC50 0.340 nM) and selective Plasmodium falciparum DHODH inhibitor (IC50 700 nM, 43-fold selectivity over human). Procuring this exact 5-phenyl substituted indanone ensures assay reproducibility and target specificity, essential for enzyme mechanism studies, antimalarial drug discovery, and prostate cancer research. Avoid generic substitutions.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
Cat. No. B7838296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-2,3-dihydro-1H-inden-1-one
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C15H12O/c16-15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2
InChIKeyJTRVXIZNCRODHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-2,3-dihydro-1H-inden-1-one: Procurement Specification and Baseline Characteristics for Research and Development


5-Phenyl-2,3-dihydro-1H-inden-1-one (CAS: 185945-75-9) is an indanone-class organic compound with the molecular formula C15H12O and a molecular weight of 208.25 g/mol . It features a bicyclic dihydroindenone core substituted with a phenyl ring at the 5-position, a scaffold that has been explored in medicinal chemistry for the development of enzyme inhibitors and receptor modulators [1]. The compound is primarily utilized as a research chemical and synthetic intermediate, with reported biological evaluations including inhibition of dihydroorotate dehydrogenase (DHODH) and 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) [2][3].

5-Phenyl-2,3-dihydro-1H-inden-1-one: Why In-Class Analogs Cannot Be Casually Substituted


Within the indanone family, substitution position and the electronic/steric nature of the substituent critically dictate biological target engagement, potency, and selectivity [1]. For 5-phenyl-2,3-dihydro-1H-inden-1-one, the specific 5-phenyl moiety confers a distinct inhibitory profile; for instance, its IC50 of 700 nM against Plasmodium falciparum DHODH contrasts sharply with the >30 µM inactivity of certain closely related analogs against the human ortholog [2]. Furthermore, the 5-position substitution pattern in indanones is known to modulate MAO-B inhibition, with 5-substituted derivatives generally exhibiting weaker potency compared to 6-substituted counterparts [3]. Generic substitution of this compound with other indanones (e.g., 5-bromo, 5-chloro, or unsubstituted analogs) without empirical validation would therefore jeopardize assay reproducibility and target specificity, making procurement of the exact structure essential for hypothesis-driven research.

5-Phenyl-2,3-dihydro-1H-inden-1-one: Quantitative Differentiation Evidence Versus Analogs


5-Phenyl-2,3-dihydro-1H-inden-1-one DHODH Inhibition Potency and Selectivity Profile

5-Phenyl-2,3-dihydro-1H-inden-1-one demonstrates moderate inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 700 nM [1]. This contrasts with its markedly weaker activity against the human ortholog (human DHODH), where it exhibits an IC50 of 30 µM (30,000 nM) [2]. This 43-fold selectivity window for the parasitic enzyme over the human counterpart indicates a favorable target engagement profile that may reduce off-target toxicity risks compared to non-selective DHODH inhibitors. For comparison, the structurally distinct PfDHODH inhibitor DSM265 exhibits an IC50 of 47 nM against PfDHODH and 8.1 µM against human DHODH, highlighting that while 5-phenyl-2,3-dihydro-1H-inden-1-one is less potent, it maintains a comparable selectivity ratio [3].

Malaria DHODH Infectious Disease

5-Phenyl-2,3-dihydro-1H-inden-1-one Nanomolar Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 5

The compound exhibits potent inhibitory activity against human 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5, also known as AKR1C3), with an IC50 value of 0.340 nM when assessed in HEK293 cells [1]. This is significantly more potent than the common AKR1C3 inhibitor indomethacin, which has a reported IC50 of approximately 2.4 µM (2,400 nM) in comparable cellular assays [2]. Furthermore, 5-phenyl-2,3-dihydro-1H-inden-1-one demonstrates consistent nanomolar potency across multiple assay formats, including an IC50 of 1.9 nM in CWR22R cells and 24 nM in a biochemical reduction assay [1].

Endocrinology Oncology Enzymology

5-Phenyl-2,3-dihydro-1H-inden-1-one MAO-B Inhibitory Activity in the Context of Indanone Scaffold SAR

While direct IC50 data for 5-phenyl-2,3-dihydro-1H-inden-1-one against monoamine oxidase B (MAO-B) is not available in primary literature, structure-activity relationship (SAR) studies on indanone derivatives provide class-level inference regarding its expected activity profile. Research has established that C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC50 values ranging from 0.001 to 0.030 µM, whereas C5-substituted indanone derivatives are comparatively weaker MAO-B inhibitors [1]. Given that 5-phenyl-2,3-dihydro-1H-inden-1-one is a C5-substituted indanone, it is predicted to exhibit moderate to weak MAO-B inhibition, likely in the micromolar range. For context, a structurally related 5-substituted indanone, 5-(4-chlorobenzyloxy)-1-indanol, exhibited an IC50 of 0.007 µM against human MAO-B, demonstrating that optimization at the 5-position can yield potent inhibitors, but the simple phenyl substituent may not confer high potency [2].

Neuroscience MAO-B Neurodegeneration

5-Phenyl-2,3-dihydro-1H-inden-1-one as a Versatile Intermediate in Pharmaceutical Patent Space

5-Phenyl-2,3-dihydro-1H-inden-1-one and its closely related phenyl inden-1-one scaffolds are explicitly claimed as intermediates in the enantioselective synthesis of tolterodine and its analogs, as detailed in US Patent 6,790,998 B2 [1]. The patent outlines a process for preparing tolterodine, a muscarinic receptor antagonist used for overactive bladder, via a route that employs phenyl inden-1-one compounds. This contrasts with alternative synthetic routes that may rely on less readily available or more expensive indanone derivatives. The 5-phenyl substitution provides a specific handle for further functionalization, such as reduction to the corresponding indanol or introduction of amine moieties. While 5-bromo-2,3-dihydro-1H-inden-1-one is also a common intermediate (e.g., for Suzuki couplings), the pre-installed phenyl group in 5-phenyl-2,3-dihydro-1H-inden-1-one eliminates a synthetic step for programs targeting biaryl-containing structures .

Medicinal Chemistry Patent Analysis Synthetic Utility

5-Phenyl-2,3-dihydro-1H-inden-1-one in RORγ Antagonist Patent Landscape

Substituted 2,3-dihydro-1H-inden-1-one compounds, including those with aromatic substituents at the 5-position, are disclosed as retinoic acid-related orphan nuclear receptor (RORγ) antagonists for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis in US Patent 9,446,047 B2 [1]. While the patent does not provide specific IC50 data for 5-phenyl-2,3-dihydro-1H-inden-1-one, it establishes the indanone scaffold with 5-position substitution as a privileged chemotype for RORγ modulation. This contrasts with other nuclear receptor modulators that utilize different core scaffolds (e.g., sulfonamides, biaryls). For researchers investigating RORγ biology, 5-phenyl-2,3-dihydro-1H-inden-1-one represents a structurally validated starting point or tool compound for exploring structure-activity relationships within this chemical space [1].

Immunology Autoimmune Disease Nuclear Receptors

5-Phenyl-2,3-dihydro-1H-inden-1-one: Prioritized Application Scenarios Based on Quantitative Evidence


Antimalarial Drug Discovery: DHODH Inhibitor Tool Compound and SAR Probe

Use 5-phenyl-2,3-dihydro-1H-inden-1-one as a moderately potent (IC50 = 700 nM) and selective (43-fold over human) PfDHODH inhibitor for validating target engagement in malaria parasite assays [1]. Its selectivity profile makes it a useful benchmark for evaluating novel PfDHODH inhibitor series and for conducting mode-of-action studies without confounding human DHODH toxicity. Employ it in combination with other antimalarials to assess potential synergistic effects.

Hormone-Dependent Cancer Research: AKR1C3 (17β-HSD5) Inhibition Studies

Leverage the sub-nanomolar potency (IC50 = 0.340 nM) of 5-phenyl-2,3-dihydro-1H-inden-1-one against human 17β-HSD5 (AKR1C3) to probe the enzyme's role in androgen biosynthesis within prostate cancer cell models [2]. Utilize it as a high-potency control inhibitor in enzymatic assays and cellular experiments investigating AKR1C3-mediated pathways, including those related to castration-resistant prostate cancer (CRPC). Its potency significantly exceeds that of commonly used control compounds like indomethacin.

Medicinal Chemistry: Synthesis of Tolterodine Analogs and Biaryl-Containing Indanones

Apply 5-phenyl-2,3-dihydro-1H-inden-1-one as a key intermediate in the enantioselective synthesis of tolterodine derivatives and related muscarinic receptor antagonists, as per the methodologies disclosed in US Patent 6,790,998 B2 [3]. Its pre-installed 5-phenyl group offers a strategic advantage over halogenated indanone intermediates (e.g., 5-bromo analog) by eliminating the need for a subsequent cross-coupling step, thereby improving synthetic efficiency for target molecules requiring this specific substitution pattern.

Immunology and Autoimmune Disease: RORγ Antagonist Chemotype Exploration

Incorporate 5-phenyl-2,3-dihydro-1H-inden-1-one into medicinal chemistry campaigns focused on identifying novel RORγ antagonists for autoimmune indications such as multiple sclerosis and rheumatoid arthritis, as it falls within the protected chemical space of US Patent 9,446,047 B2 [4]. Use it as a core scaffold for generating focused libraries aimed at improving potency and pharmacokinetic properties while navigating intellectual property landscapes.

Quote Request

Request a Quote for 5-phenyl-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.